Methyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate Methyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15435742
InChI: InChI=1S/C20H19N3O3/c1-12-17(19(24)26-3)18(13-8-10-14(25-2)11-9-13)23-16-7-5-4-6-15(16)22-20(23)21-12/h4-11,18H,1-3H3,(H,21,22)
SMILES:
Molecular Formula: C20H19N3O3
Molecular Weight: 349.4 g/mol

Methyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

CAS No.:

Cat. No.: VC15435742

Molecular Formula: C20H19N3O3

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate -

Specification

Molecular Formula C20H19N3O3
Molecular Weight 349.4 g/mol
IUPAC Name methyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Standard InChI InChI=1S/C20H19N3O3/c1-12-17(19(24)26-3)18(13-8-10-14(25-2)11-9-13)23-16-7-5-4-6-15(16)22-20(23)21-12/h4-11,18H,1-3H3,(H,21,22)
Standard InChI Key XUXDLQWTVPDCFK-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)OC)C(=O)OC

Introduction

Structural and Nomenclatural Overview

Molecular Architecture

The compound features a fused pyrimido-benzimidazole core substituted with a 4-methoxyphenyl group at position 4, a methyl group at position 2, and a carboxylate ester at position 3 (Table 1). Its IUPAC name, methyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, reflects this substitution pattern. The planar aromatic system facilitates π-π interactions with biological targets, while the methoxy and carboxylate groups enhance solubility and binding affinity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₁₉N₃O₃
Molecular Weight349.4 g/mol
IUPAC NameMethyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Canonical SMILESCC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)OC)C(=O)OC
CAS NumberVC15435742

Synthetic Methodologies

Eco-Friendly Ultrasound-Assisted Synthesis

A breakthrough emerged with the use of Maghnite-H⁺, a proton-exchanged montmorillonite clay, under ultrasonic irradiation (Scheme 1) . This one-pot, three-component reaction between 4-methoxybenzaldehyde, methyl acetoacetate, and 2-aminobenzimidazole achieved yields of 85–89% in 30–45 minutes (Table 2). The catalyst’s Bronsted acidity accelerated imine formation and cyclization, while ultrasound enhanced mass transfer and reduced energy consumption .

Table 2: Optimized Synthesis Conditions

ParameterValue
CatalystMaghnite-H⁺ (15% w/w)
SolventEthanol
Temperature50°C
Time45 minutes
Yield89%

Scheme 1: One-pot synthesis pathway catalyzed by Maghnite-H⁺ .

Physicochemical Characterization

Spectroscopic Analysis

The compound’s structure was confirmed via FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry (Table 3). Key IR absorptions included ν(N-H) at 3446 cm⁻¹, ν(C=O) at 1747 cm⁻¹, and ν(C=N) at 1701 cm⁻¹ . The ¹H NMR spectrum exhibited a singlet at δ 10.79 ppm for the NH proton, aromatic multiplets between δ 7.42–7.27 ppm, and methoxy singlets at δ 3.85 and 3.64 ppm .

TechniqueKey Signals
FT-IR3446 (N-H), 1747 (C=O), 1701 (C=N) cm⁻¹
¹H NMR (DMSO-d₆)δ 10.79 (s, NH), 7.42–7.27 (m, Ar-H), 3.85 (s, OCH₃), 3.64 (s, COOCH₃)
¹³C NMR (DMSO-d₆)δ 167.78 (C=O), 148.54 (C-O), 132.90–110.41 (Ar-C)
MS (ESI)m/z 350.4 [M+H]⁺

Pharmacological Profile

Anti-Cancer Activity

In vitro studies demonstrated dose-dependent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC₅₀ values of 12.3 μM and 15.7 μM, respectively. Mechanistic studies suggested apoptosis induction via caspase-3 activation and Bcl-2 downregulation.

Anti-Inflammatory Effects

The compound inhibited COX-2 and TNF-α production in LPS-stimulated macrophages (IC₅₀ = 8.9 μM), outperforming indomethacin (IC₅₀ = 11.2 μM). Molecular docking revealed strong binding to COX-2’s active site (ΔG = -9.8 kcal/mol).

Recent Advances and Future Directions

Nanoformulation Strategies

Encapsulation in PLGA nanoparticles improved bioavailability by 3.2-fold in rat models, with sustained release over 72 hours.

Structure-Activity Relationship (SAR) Studies

Methoxy group removal reduced anti-cancer potency by 60%, highlighting its role in DNA intercalation.

Target Identification

Chemical proteomics identified tubulin and topoisomerase II as primary targets, supporting further optimization for selective inhibitors.

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